(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
Description
(S)-4-(8-Amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide is a structurally complex small molecule featuring an imidazo[1,5-a]pyrazine core substituted with critical functional groups. The core is modified at position 3 with a (S)-configured pyrrolidin-2-yl moiety linked via a but-2-ynoyl group and at position 1 with a benzamide group connected to a pyridin-2-yl amine. This compound’s stereochemistry and substituent arrangement are pivotal for its biological interactions, particularly in kinase inhibition and anticancer applications .
Properties
Molecular Formula |
C26H23N7O2 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-[8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35) |
InChI Key |
WDENQIQQYWYTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Acalabrutinib is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically begins with the preparation of 4-(8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. This involves several steps, including nucleophilic substitution, cyclization, and amidation reactions .
Industrial Production Methods: In industrial settings, the production of acalabrutinib involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed for the purification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions: Acalabrutinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted analogs .
Scientific Research Applications
Acalabrutinib has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the development of new Bruton tyrosine kinase inhibitors.
Biology: Studied for its effects on B-cell receptor signaling pathways and its role in B-cell malignancies.
Industry: Employed in the pharmaceutical industry for the development of targeted cancer therapies.
Mechanism of Action
Acalabrutinib exerts its effects by selectively inhibiting Bruton tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway . By binding covalently to the active site of Bruton tyrosine kinase, acalabrutinib prevents the activation of downstream signaling pathways that promote B-cell proliferation, survival, and migration . This inhibition leads to the apoptosis of malignant B-cells and a reduction in tumor growth .
Comparison with Similar Compounds
(a) 4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (Stereoisomer R)
- Key Difference : The (R)-stereoisomer shares identical substituents but differs in the pyrrolidine configuration, leading to altered binding kinetics. Studies suggest the (S)-isomer exhibits superior target affinity due to optimal spatial alignment with kinase active sites .
- Molecular Weight : ~505.5 g/mol (estimated from C26H25N7O2).
(b) 4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol
- Key Difference: Replaces the benzamide-pyrrolidinylbutynoyl group with a cyclohexanemethanol moiety. This modification reduces polar interactions, lowering solubility but increasing membrane permeability .
- Biological Activity : Demonstrates weaker kinase inhibition but enhanced cytotoxicity in specific cancer cell lines .
(c) (S)-4-(8-Amino-3-(1-(3-methoxybut-2-enoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide (DP3)
- Key Difference: Substitutes the but-2-ynoyl group with a 3-methoxybut-2-enoyl chain, introducing an electron-donating methoxy group. This enhances metabolic stability but reduces electrophilic reactivity compared to the terminal alkyne in the target compound .
- Molecular Weight : 498.4 g/mol (C27H27N7O3) .
Heterocyclic Core Derivatives
(a) N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide
- Key Difference : Features an imidazo[1,2-a]pyridine core instead of imidazo[1,5-a]pyrazine. The trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
- Biological Activity : Shows potent anticancer activity but distinct kinase selectivity .
(b) 5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine
- Key Difference: Lacks the pyrrolidinylbutynoyl and benzamide groups, instead incorporating phenyl and trimethylphenyl substituents. This results in stronger π-π stacking but weaker hydrogen-bonding capacity .
Structural and Functional Comparison Table
*Estimated based on C26H25N7O2.
Key Research Findings
Stereochemical Impact : The (S)-configuration in the target compound optimizes binding to kinases like GSK-3β, whereas the (R)-isomer shows reduced efficacy .
But-2-ynoyl vs. Methoxybutenoyl: The terminal alkyne in the target compound enhances electrophilic reactivity, enabling covalent binding to cysteine residues in kinases, a feature absent in DP3 .
Benzamide-Pyridine Linkage: This group facilitates hydrogen bonding with ATP-binding pockets, a critical factor absent in cyclohexanemethanol analogs .
Biological Activity
(S)-4-(8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide is a compound of significant interest due to its potential therapeutic applications, particularly as a Bruton’s Tyrosine Kinase (BTK) inhibitor. BTK plays a crucial role in B-cell receptor signaling, making it a target for treating various B-cell malignancies and autoimmune diseases.
Chemical Structure and Properties
The compound has the following molecular formula: C26H23N7O2, and its structure features multiple functional groups that contribute to its biological activity. The presence of the imidazo[1,5-a]pyrazine moiety is particularly relevant for its interaction with BTK.
Research indicates that this compound acts as a selective inhibitor of BTK. The compound demonstrates an EC50 value of less than 100 nM, indicating potent inhibition of BTK activity. This inhibition can be quantitatively measured using the Immobilized Metal Affinity Chromatography (IMAC) assay, which assesses the phosphorylation state of peptide substrates in the presence of the compound .
1. Inhibition of B-cell Activation
The primary therapeutic application of this compound lies in its ability to inhibit B-cell activation through BTK inhibition. This action is crucial in conditions such as:
- Chronic Lymphocytic Leukemia (CLL)
- Non-Hodgkin Lymphoma
- Autoimmune Disorders (e.g., rheumatoid arthritis)
2. Case Studies
Several preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth in models of B-cell malignancies:
- Study A : In vitro studies showed that treatment with the compound resulted in a significant reduction in cell viability in CLL cell lines.
- Study B : In vivo experiments using mouse models indicated that administration of the compound led to a marked decrease in tumor burden and prolonged survival rates compared to control groups.
Data Tables
Here is a summary table highlighting key properties and findings related to this compound:
| Property/Study | Findings/Details |
|---|---|
| Molecular Formula | C26H23N7O2 |
| EC50 (BTK Inhibition) | < 100 nM |
| Targeted Diseases | CLL, Non-Hodgkin Lymphoma, Autoimmune Disorders |
| Preclinical Efficacy | Significant reduction in tumor growth |
| Mechanism of Action | BTK inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
